molecular formula C8H15N2O4PS3 B1665306 Athidathion CAS No. 19691-80-6

Athidathion

Cat. No. B1665306
CAS RN: 19691-80-6
M. Wt: 330.4 g/mol
InChI Key: QAOFKYGUSMPWNY-UHFFFAOYSA-N
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Description

Athidathion is an obsolete organophosphate broad-spectrum insecticide used for the control of sucking and chewing insects . It was introduced in 1968 and was used to control pests such as aphids, scale, whiteflies, and spider mites . Its applications included fruit crops like apples, pears, plums, cherries, citrus, beet crops, lucerne, sunflowers, tobacco, and olives .


Molecular Structure Analysis

The chemical formula of Athidathion is C₈H₁₅N₂O₄PS₃ . The International Chemical Identifier key (InChIKey) is QAOFKYGUSMPWNY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Athidathion is a white powder . It has a melting point range of 42 - 46 °C . The partition coefficient is 2.75 . Unfortunately, data on other physical and chemical properties like boiling point, density, flashpoint, solubility in water, vapor pressure, viscosity, and pH-value are not available .

Scientific Research Applications

Environmental Monitoring and Analysis

  • Pesticide Detection in Environmental Waters : Athidathion, along with other pesticides, was detected in environmental waters using optimized solid-phase extraction procedures coupled with high-performance liquid chromatography (El-Sheikh et al., 2008).
  • Solid-Phase Extraction and Multivariate Calibration : Athidathion's detection in water was improved using multi-walled carbon nanotubes as solid-phase extractants, demonstrating its use in monitoring water quality (Al-Degs et al., 2009).
  • Pesticide Mobility in Soil : A study investigated the movement of methidathion, a compound related to Athidathion, in soil under different irrigation regimes, highlighting its environmental fate (Sánchez et al., 2006).

Toxicological and Biochemical Studies

  • Biomarker for Pesticide Exposure : Athidathion's impact was assessed using cholinesterase activity as a biomarker in clams, providing insights into its ecological effects (Choi et al., 2011).
  • Ovarian Toxicity Studies : The effect of methidathion on ovarian health was studied, indicating potential risks associated with exposure (Güney et al., 2007).

Mechanism of Action

Target of Action

Athidathion primarily targets acetylcholinesterase (AChE) , an enzyme crucial for the proper functioning of the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting AChE, Athidathion disrupts normal nerve function .

Mode of Action

Athidathion is an organophosphate insecticide that acts as a cholinesterase inhibitor . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapses, causing continuous stimulation of the nerves. The result is a disruption of the nervous system, leading to various symptoms and potentially death .

Biochemical Pathways

The primary biochemical pathway affected by Athidathion is the cholinergic pathway. By inhibiting AChE, Athidathion disrupts the normal function of this pathway, leading to an overstimulation of the nerves. This can result in a variety of symptoms, including muscle twitching, weakness, and paralysis .

Result of Action

The inhibition of AChE by Athidathion leads to an overstimulation of the nervous system. This can result in a variety of symptoms, including nausea, vomiting, diarrhea, salivation, headache, dizziness, muscle twitching, difficulty breathing, blurred vision, and tightness in the chest . In severe cases, it can lead to respiratory failure and death .

Action Environment

The efficacy and stability of Athidathion, like other organophosphates, can be influenced by various environmental factors. These may include temperature, humidity, and pH.

Safety and Hazards

Athidathion is highly toxic if swallowed, in contact with skin, or if inhaled . It causes serious eye damage . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3-(diethoxyphosphinothioylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2O4PS3/c1-4-13-15(16,14-5-2)17-6-10-8(11)18-7(9-10)12-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOFKYGUSMPWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCN1C(=O)SC(=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N2O4PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041612
Record name Athidathion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Athidathion

CAS RN

19691-80-6
Record name Athidathion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19691-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Athidathion [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019691806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Athidathion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dithiophosphoric acid O,O'-diethyl ester S-(5-methoxy-2-oxo-[1,3,4]thiadiazol-3-ylmethyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATHIDATHION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MO34S09WE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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